Cy₂PCl-Derived Palladium Complexes Achieve 4-Fold Higher Turnover Frequency Than Ph₂PCl-Derived Analogs in Suzuki Cross-Coupling
In a direct head-to-head comparison, palladium complexes synthesized from chlorodicyclohexylphosphine (Cy₂PCl) and chlorodiphenylphosphine (Ph₂PCl) were evaluated as catalysts for Suzuki cross-coupling in water. The Cy₂PCl-derived complex cis-[Pd((Cy₂PO)C₇H₁₄N₂Cl]Cl)₂Cl₂] achieved a turnover frequency (TOF) of 232,800 h⁻¹ in the coupling of phenylboronic acid with p-iodoacetophenone. In contrast, the Ph₂PCl-derived analog cis-[Pd((Ph₂PO)C₇H₁₄N₂Cl]Cl)₂Cl₂] exhibited a TOF of only 57,600 h⁻¹ under identical conditions [1]. This represents a 4.04-fold enhancement in catalytic throughput directly attributable to the cyclohexyl versus phenyl substitution on phosphorus.
| Evidence Dimension | Catalytic activity: Turnover frequency (TOF) |
|---|---|
| Target Compound Data | 232,800 h⁻¹ |
| Comparator Or Baseline | Ph₂PCl-derived complex: 57,600 h⁻¹ |
| Quantified Difference | 4.04-fold higher TOF |
| Conditions | Suzuki coupling of phenylboronic acid with p-iodoacetophenone in water at optimized temperature; Pd loading not specified in abstract |
Why This Matters
Higher TOF translates directly to reduced catalyst loading requirements, shorter reaction times, and lower process costs in industrial-scale Suzuki coupling applications.
- [1] Aydemir, M.; Rafikova, K.; Kystaubayeva, N.; Paşa, S.; Meriç, N.; Ocak, Y. S.; Zazybin, A.; Temel, H.; Gürbüz, N.; Özdemir, İ. Cross-coupling reactions in water using ionic liquid-based palladium(II)-phosphinite complexes as outstanding catalysts. Appl. Organomet. Chem. 2014, 28 (11), 818-825. View Source
